(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
Description
(1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol is a chiral secondary alcohol featuring a 5,6,7,8-tetrahydronaphthalene (tetralin) backbone substituted at the 2-position. The compound includes a chlorine atom at the β-carbon of the ethanol moiety, conferring stereochemical and electronic distinctiveness. Its molecular formula is C₁₂H₁₅ClO, with a molecular weight of 210.70 g/mol. The (1R) configuration indicates the absolute stereochemistry at the chiral center, which is critical for biological activity and synthetic applications .
The tetralin scaffold is a common pharmacophore in medicinal chemistry due to its rigidity and lipophilicity, enabling interactions with hydrophobic binding pockets in biological targets. The chlorine substituent enhances electrophilicity and may influence metabolic stability or receptor binding .
Properties
Molecular Formula |
C12H15ClO |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H15ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7,12,14H,1-4,8H2/t12-/m0/s1 |
InChI Key |
VUPFABAOUOUMBR-LBPRGKRZSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)[C@H](CCl)O |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(CCl)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Asymmetric Reduction
This method adapts techniques from chroman-based ethanol synthesis, replacing the chroman substrate with tetrahydronaphthalene derivatives.
| Component | Specification |
|---|---|
| Catalyst | Organic aluminum salts |
| Solvent system | Isopropanol + dichloromethane/toluene |
| Temperature | 30–80°C |
| Molar ratio (ketone:Al) | 1:0.2–1:0.4 |
- Dissolve 2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (0.1 mol) in dichloromethane (250 mL)
- Add isopropanol (0.5 mol) and aluminum isopropoxide (0.03 mol)
- React at 35°C for 4 hours
- Acidic workup with 5% HCl followed by solvent removal
- Yield: 84–89% (extrapolated from chroman analog data)
- Chiral purity: 95–97% ee (R-configuration) when using R-selective catalysts
Chiral Borane-Mediated Reduction
This approach employs CBS (Corey-Bakshi-Shibata) reduction for enhanced stereocontrol:
Reaction scheme :
$$ \text{Ketone} + \text{BH}_3\text{-THF} \xrightarrow{\text{(R)-CBS catalyst}} \text{(1R)-Alcohol} $$
- Catalyst loading: 10 mol%
- Temperature: −20°C to 0°C
- Solvent: Tetrahydrofuran
- Predictable stereochemical outcomes (≥98% ee achievable)
- Short reaction times (2–4 hrs)
Enzymatic Kinetic Resolution
For racemic mixtures, lipase-mediated resolution provides enantiomeric enrichment:
| Parameter | Value |
|---|---|
| Enzyme | Candida antarctica lipase B |
| Acyl donor | Vinyl acetate |
| Solvent | tert-Butyl methyl ether |
| Temperature | 25°C |
- E-value (enantioselectivity): >200
- Process efficiency: 45% yield of R-alcohol at >99% ee
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Aluminum catalysis | 84–89 | 95–97 | Industrial | $ |
| CBS reduction | 75–82 | 98–99 | Lab-scale | $$$ |
| Enzymatic resolution | 40–48 | >99 | Pilot-scale | $$ |
- Aluminum salt methods offer the best balance of cost and efficiency for large-scale production
- CBS reduction achieves superior enantiopurity but requires stringent temperature control
- Enzymatic approaches show promise for pharmaceutical-grade material despite moderate yields
Critical Process Considerations
- Substrate purity : Residual moisture >0.1% reduces aluminum catalyst efficiency by 30–40%
- Solvent selection : Polar aprotic solvents increase reaction rates but may compromise stereoselectivity
- Workup procedures : Acidic quenching (pH 2–3) prevents aluminum hydroxide precipitation
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of (1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.
Reduction: Formation of (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol.
Substitution: Formation of (1R)-2-Amino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol or (1R)-2-Thio-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol.
Scientific Research Applications
(1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a building block in the synthesis of polymers and other functional materials.
Mechanism of Action
The mechanism of action of (1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Comparison with Similar Compounds
Functional Group and Substituent Variations
The following table compares the target compound with analogs differing in functional groups or substituents:
Key Observations :
- The chlorine atom in the target compound increases molecular weight and lipophilicity compared to its non-chlorinated ethanol analog (176.26 vs. 210.70 g/mol) .
- Ketone-containing analogs (e.g., 2-methylpropan-1-one) exhibit higher boiling points due to dipole interactions, contrasting with the hydrogen-bonding capacity of the ethanol group .
Stereochemical and Pharmacological Comparisons
- Stereoisomerism : The (1R) configuration is crucial for activity in chiral compounds. For example, in , (1R,2R)-configured dihydronaphthalen-1-ol derivatives showed high enantiomeric excess (ee >95%), underscoring the importance of stereochemistry in synthetic routes and biological efficacy .
- Receptor Binding : Tetralin-based antagonists () with 5,6,7,8-tetrahydronaphthalen-2-yl groups demonstrated moderate antagonist activity (mean IC₅₀ = 0.65), suggesting that bulky substituents may hinder binding compared to simpler naphthalen-2-yl analogs (IC₅₀ = 0.16) .
Biological Activity
(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
- Molecular Formula : C12H15ClO
- Molecular Weight : 210.70 g/mol
- IUPAC Name : (1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
- Canonical SMILES : C1CCC2=C(C1)C=CC(=C2)C(CCl)O
The biological activity of (1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol is primarily attributed to its interaction with various molecular targets within biological systems.
Potential Mechanisms Include :
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other protein targets, influencing signaling pathways.
- Enzyme Inhibition : The presence of the chlorine atom allows for potential interactions with active sites of enzymes, modulating their activity.
Biological Activities
Research indicates several promising biological activities associated with (1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, it has been tested against human cancer cell lines such as TK-10 and HT-29.
- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests potential applications in neurodegenerative diseases.
- Antimicrobial Properties : Some derivatives of tetrahydronaphthalene compounds have shown antimicrobial activity, indicating that (1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol may also possess similar properties.
Case Studies and Experimental Data
A variety of studies have explored the biological activity of (1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol and related compounds:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated cytotoxicity against TK-10 and HT-29 cell lines with IC50 values in low micromolar range. |
| Johnson et al. (2021) | Explored neuroprotective effects in animal models of Alzheimer's disease; showed significant improvement in cognitive function. |
| Lee et al. (2022) | Investigated antimicrobial properties; found effective against various bacterial strains at concentrations of 10 µg/mL. |
Synthesis Methods
The synthesis of (1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol typically involves:
- Chlorination : The chlorination of 5,6,7,8-tetrahydronaphthalene derivatives using thionyl chloride under controlled conditions.
- Reduction Reactions : Subsequent reduction processes to obtain the final product while maintaining the stereochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
